molecular formula C10H20N2O2 B7570385 N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide

N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide

Cat. No. B7570385
M. Wt: 200.28 g/mol
InChI Key: GLGCSZVDHHEQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a derivative of the amino acid glycine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and prostaglandins, thereby reducing inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to cross the blood-brain barrier, making it a potential candidate for drug delivery to the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide is its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, it has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. However, one of the major limitations of N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide. One potential direction is to further investigate its potential use as a drug delivery system. Additionally, more research is needed to fully understand its mechanism of action. Further studies are also needed to investigate its potential use in the treatment of cancer, inflammation, and pain.
Conclusion:
N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been synthesized using various methods and has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Further research is needed to fully understand its mechanism of action and investigate its potential use in the treatment of cancer, inflammation, and pain.

Synthesis Methods

N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide can be synthesized through several methods. One of the most commonly used methods is the reaction of glycine ethyl ester and N-methyl-3-aminopropylamine in the presence of sodium hydroxide. This reaction results in the formation of N-methyl-N-[(oxan-3-yl)amino]acetamide, which is further reacted with ethyl iodide to form N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide.

Scientific Research Applications

N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-ethyl-N-methyl-2-(oxan-3-ylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(2)10(13)7-11-9-5-4-6-14-8-9/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGCSZVDHHEQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CNC1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.